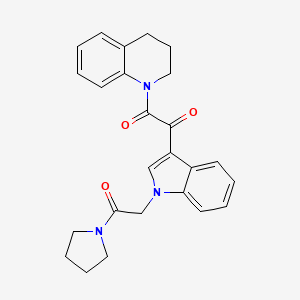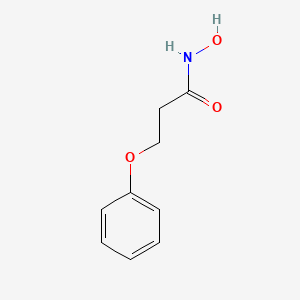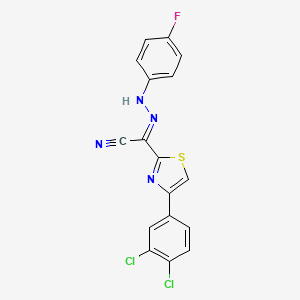
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. Its complex arrangement of multiple functional groups makes it a versatile candidate for research in medicinal chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione typically involves multistep reactions starting from basic building blocks. The initial steps often include the formation of the quinoline ring followed by the introduction of the indole moiety. A combination of condensation and cyclization reactions under controlled temperature and pH conditions ensures the precise assembly of the compound. Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of the reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automation of synthesis protocols are often employed to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the quinoline and indole moieties. Common Reagents and Conditions: Reagents like strong oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are commonly used in these reactions. The conditions are usually tailored to avoid degradation of the compound while achieving the desired transformation. Major Products Formed: The products formed from these reactions often include derivatives with modified functional groups, which can be further studied for their chemical and biological properties.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione has broad applications across multiple scientific disciplines:
Chemistry: It serves as a model compound for studying complex reaction mechanisms and synthesis strategies.
Biology: The compound's structure allows it to interact with various biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are investigated for developing new drugs, particularly in targeting specific enzymes or receptors in disease pathways.
Industry: Applications in material science and as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets through binding to specific sites on enzymes or receptors. The indole and quinoline rings play crucial roles in these interactions by providing sites for hydrogen bonding and hydrophobic interactions. This binding alters the activity of the target molecule, leading to a cascade of biochemical events that manifest as the observed biological effect.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione stands out due to its unique combination of functional groups. Similar compounds such as 1-(2,3-dihydroquinolin-1(2H)-yl)-2-(1-(1-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione might lack the same level of interaction with biological targets, making them less effective in certain applications. The uniqueness of this compound lies in its ability to undergo a diverse range of chemical reactions and exhibit multifaceted biological activity, which is not commonly seen in simpler analogs.
And there you have it! A comprehensive dive into the fascinating world of this compound. Who knew chemistry could be this cool?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-23(26-13-5-6-14-26)17-27-16-20(19-10-2-4-12-22(19)27)24(30)25(31)28-15-7-9-18-8-1-3-11-21(18)28/h1-4,8,10-12,16H,5-7,9,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNGQBUTGBERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2514713.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2514715.png)
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2514724.png)
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
![2-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}quinoxaline](/img/structure/B2514729.png)
![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)
